1-Cyclopentyl-butylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

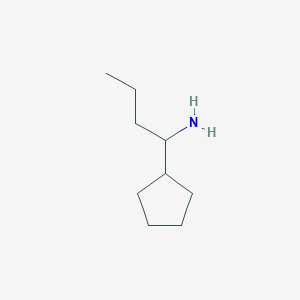

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFGMKPLENXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-butylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Structure

1-Cyclopentyl-butylamine is a primary alkylamine characterized by a butyl chain substituted with a cyclopentyl group at the first position and an amino group. Its chemical structure presents a chiral center at the carbon atom bonded to both the cyclopentyl ring and the amino group.

Molecular Formula: C₉H₁₉N[1]

Molecular Weight: 141.25 g/mol [1]

Structure:

Caption: 2D Structure of this compound

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-Cyclopentylbutan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.[2]

Precursor: 1-Cyclopentylbutan-1-one

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-Cyclopentylbutan-1-one. The choice of reducing agent and reaction conditions can be optimized for yield and purity.

Materials:

-

1-Cyclopentylbutan-1-one

-

Ammonia (or an ammonia source, e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)[2]

-

Methanol (or another suitable solvent)

-

Acetic acid (catalyst)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-Cyclopentylbutan-1-one in methanol. Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate).

-

Acid Catalysis: Add a catalytic amount of acetic acid to the mixture to facilitate imine formation. Stir the reaction at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., 1.5 equivalents of sodium cyanoborohydride) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Caption: Reductive Amination Workflow

Physicochemical Properties

While experimental data for racemic this compound is scarce, we can infer its properties from the computed data for (1S)-1-Cyclopentylbutan-1-amine and general characteristics of primary alkylamines.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₁₉N | [1] |

| Molecular Weight | 141.25 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | General amine properties |

| Odor | Ammonia-like or fishy | General amine properties |

| Boiling Point | Estimated to be in the range of 180-200 °C | Based on similar structures |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents | General amine properties |

| XLogP3-AA | 2.4 | [1] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its structure and data for analogous compounds.

-

¹H NMR:

-

A broad singlet corresponding to the -NH₂ protons.

-

A multiplet for the chiral proton (-CH(NH₂)-).

-

Multiple multiplets for the protons of the cyclopentyl ring and the butyl chain.

-

-

¹³C NMR:

-

A signal for the carbon attached to the nitrogen atom in the 40-50 ppm range.

-

Signals for the carbons of the cyclopentyl ring and the butyl chain in the aliphatic region.

-

-

IR Spectroscopy:

-

Two characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands below 3000 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 141.

-

Fragmentation patterns typical of primary amines, including alpha-cleavage.

-

Applications in Research and Drug Development

Primary amines, particularly those with cyclic moieties, are valuable building blocks in medicinal chemistry. The cyclopentyl group can introduce favorable properties such as increased lipophilicity and metabolic stability.

-

Scaffold for Biologically Active Molecules: this compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. The primary amine group provides a reactive handle for further functionalization.

-

Fragment-Based Drug Discovery: The molecule's size and functionality make it a suitable candidate for fragment-based drug discovery (FBDD) campaigns, where small molecular fragments are screened for binding to biological targets.

-

Agrochemicals and Materials Science: Alkylamines are also used in the synthesis of agrochemicals and as curing agents for epoxy resins. The unique structure of this compound could be explored in these areas.

-

Kinase Inhibitors: The cyclopentyl group is a feature in some kinase inhibitors, suggesting that derivatives of this compound could be investigated for this purpose.

The incorporation of cyclic structures like cyclopentane can be advantageous in drug design. Cyclobutanes, for example, are used to improve metabolic stability, reduce planarity, and act as bioisosteres for aromatic rings.[4] These principles can be extended to cyclopentyl-containing compounds.

Safety and Handling

As a primary alkylamine, this compound is expected to have hazards similar to other compounds in its class.

General Hazards of Primary Alkylamines:

-

Corrosive: Can cause severe skin burns and eye damage.[5][6]

-

Toxic: Harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Flammable: Many alkylamines are flammable liquids.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

In Case of Exposure:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a primary amine with potential as a versatile building block in synthetic and medicinal chemistry. Although detailed experimental data for the racemic compound is not widely published, its synthesis via the reductive amination of 1-Cyclopentylbutan-1-one is a feasible and well-established method. Its predicted physicochemical properties and potential applications, particularly in drug discovery, make it a compound of interest for further investigation. Due to its expected corrosive and toxic nature as a primary alkylamine, strict safety precautions must be followed during its handling and use.

References

-

PubChem. 1-Cyclopentylbutan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Cyclopentylbutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (1S)-1-Cyclopentylbutan-1-amine. National Center for Biotechnology Information. [Link]

-

Chegg. Consider the reaction of 1-cyclopentylbutan-1-one in potassium cyanide and hydrogen cyanide. [Link]

-

Chegg. Consider the reaction of 1‑cyclopentylbutan‑1‑one in potassium cyanide and hydrogen cyanide. [Link]

-

PubChemLite. 1-cyclopentylbutan-1-one (C9H16O). [Link]

-

Chegg. Consider the reaction of 1-cyclopentylbutan-1-one in potassium cyanide and hydrogen cyanide. [Link]

-

CloudSDS. Alkylamines: Hazard and Safety A Detail Guide. [Link]

-

PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

-

Australian Government Department of Health. Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]

-

ResearchGate. Reductive amination of cyclopentanone. [Link]

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]

-

RSC Publishing. One-pot transfer hydrogenation and reductive amination of polyenals. [Link]

Sources

- 1. (1S)-1-Cyclopentylbutan-1-amine | C9H19N | CID 73554849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Cyclopentylbutan-1-one | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 6. chemical.kao.com [chemical.kao.com]

- 7. TERTIARY AMINES (OR) ALKYLAMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-butylamine via Reductive Amination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of secondary amines is a cornerstone of modern medicinal chemistry and drug development. 1-Cyclopentyl-butylamine represents a valuable scaffold and intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive, in-depth exploration of its synthesis from cyclopentanone and n-butylamine, focusing on the highly efficient and selective method of one-pot direct reductive amination. We will dissect the underlying chemical principles, justify the selection of reagents and conditions, provide a detailed, field-proven experimental protocol, and present the expected outcomes. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it for analogous transformations.

Introduction: The Strategic Importance of Reductive Amination

The formation of a carbon-nitrogen bond is one of the most fundamental transformations in organic synthesis. While classical methods like direct N-alkylation of amines with alkyl halides exist, they are often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[1] This over-alkylation problem necessitates tedious purification steps and results in poor atom economy.

Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by offering a controlled, stepwise approach to amine synthesis.[1][2] The reaction proceeds by first forming an imine intermediate from a carbonyl compound and a primary amine, which is then reduced in situ to the desired secondary amine.[2][3] Because the resulting secondary amine is significantly less reactive towards forming a new imine under the same conditions, the reaction effectively stops after a single alkylation event, ensuring high selectivity for the target product.[1] This guide will focus on the synthesis of this compound using this robust methodology.

Core Mechanism and Rationale

The synthesis of this compound from cyclopentanone and n-butylamine via reductive amination is a two-stage process that is typically conducted in a single reaction vessel ("one-pot").

Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of cyclopentanone. This forms a hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form a stable N-butyl-cyclopentylimine intermediate.[2][4]

Stage 2: Imine Reduction The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final secondary amine, this compound. The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it forms.[5]

Caption: Overall reaction pathway for reductive amination.

Experimental Design: A Scientist's Guide to Reagent Selection

The success of this synthesis hinges on the judicious selection of reagents and conditions. Here, we provide the rationale behind the optimal choices for a laboratory-scale synthesis.

The Reducing Agent: A Choice of Selectivity and Safety

Several hydride donors can effect the imine reduction, but they are not created equal.

-

Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent. However, it can readily reduce the starting cyclopentanone.[6] Its use requires a two-step approach where the imine is pre-formed before the borohydride is added, which can be less efficient.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for this transformation. It is selective for imines in the presence of ketones at neutral or slightly acidic pH.[1] The primary drawback is its high toxicity and the generation of cyanide-containing waste streams, making it less desirable from a safety and environmental perspective.

-

Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Ni) is an excellent "green" chemistry approach.[2][7] However, it often requires specialized high-pressure equipment (autoclaves) not available in all laboratories and can sometimes lead to debenzylation or other side reactions on more complex substrates.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the recommended reagent for this synthesis. STAB is a mild and highly selective reducing agent that readily reduces iminium ions much faster than it reduces ketones.[5][8][9] This selectivity allows for a true one-pot procedure where all reagents can be mixed at the outset.[5] It is less toxic than its cyanoborohydride counterpart and generally provides high yields.[5]

Solvent and Catalyst

-

Solvent: Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[6] Therefore, anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most common and effective solvents for this reaction.[6][8][10] Tetrahydrofuran (THF) is also a viable alternative.[8]

-

Catalyst: The formation of the imine from a ketone is often the rate-limiting step and is catalyzed by acid. The use of a catalytic amount of glacial acetic acid is highly recommended to accelerate the reaction without being so acidic as to neutralize the amine nucleophile.[5][8][10]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale using the preferred STAB-mediated one-pot method.

Materials and Equipment

-

Reagents: Cyclopentanone, n-Butylamine, Sodium triacetoxyborohydride (STAB), Glacial Acetic Acid, Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel (optional), separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (0.84 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Addition of Amine and Catalyst: Add n-butylamine (0.73 g, 10.0 mmol) to the solution, followed by glacial acetic acid (0.60 g, 10.0 mmol). Stir the mixture for 20 minutes at room temperature under a nitrogen atmosphere.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equivalents) to the stirring mixture in portions over 15 minutes. The addition may be mildly exothermic. Maintain the temperature between 20-25°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure secondary amine.

Data Presentation and Expected Outcomes

The described protocol is robust and generally provides high yields of the desired product.

| Parameter | Value/Condition | Rationale |

| Cyclopentanone | 1.0 equiv | Limiting reagent |

| n-Butylamine | 1.0 - 1.1 equiv | Slight excess can drive imine formation |

| NaBH(OAc)₃ (STAB) | 1.1 - 1.5 equiv | Ensures complete reduction of the imine |

| Acetic Acid | 1.0 equiv | Catalyzes imine formation |

| Solvent | Anhydrous DCM/DCE | Aprotic solvent required for STAB stability |

| Temperature | 20 - 25 °C (Room Temp) | Mild conditions sufficient for the reaction |

| Reaction Time | 12 - 24 hours | Typical duration for complete conversion |

| Expected Yield | 80 - 95% | High efficiency is characteristic of this method |

Conclusion

The synthesis of this compound from cyclopentanone is most effectively achieved through a one-pot reductive amination protocol. The use of sodium triacetoxyborohydride as the reducing agent offers an unparalleled combination of selectivity, safety, and operational simplicity, making it the superior choice for laboratory and process development settings.[5][8][10] This method avoids the common pitfalls of over-alkylation and provides the target secondary amine in high yield and purity.[1] The principles and the protocol detailed in this guide provide a solid foundation for researchers to confidently synthesize this and other valuable amine-containing molecules.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

-

Organic Chemistry Division. Reductive Amination - Common Conditions. [Link]

-

Study.com. What are the products of the following reactions? 1) cyclopentanone + cyclohexylamine 2).... [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

Chemistry Steps. The Mechanism of Reductive Amination. [Link]

-

Journal of the American Chemical Society. (2025). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]

-

Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]

-

Reddit. Reductive amination NaB(AcO)3. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. homework.study.com [homework.study.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

1-Cyclopentyl-butylamine molecular structure and formula

An In-depth Technical Guide to 1-Cyclopentyl-butylamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC Name: 1-Cyclopentylbutan-1-amine), a primary amine of interest in synthetic chemistry and drug development. This document details the molecule's structure, physicochemical properties, a robust protocol for its synthesis via reductive amination, and its expected spectroscopic characteristics. Furthermore, it explores the strategic role of the cyclopentyl moiety in modulating pharmacokinetic properties, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Formula

This compound is a chiral primary amine featuring a nine-carbon skeleton. Its structure consists of a cyclopentyl ring and a propyl chain both attached to the same carbon atom (C1 of the butyl chain), which is also bonded to the amino group (-NH₂).

-

Molecular Formula: C₉H₁₉N

-

Molecular Weight: 141.25 g/mol [1]

-

Canonical SMILES: CCCC(C1CCCC1)N

-

InChI Key: FIFGMKPLENXJCW-UHFFFAOYSA-N[1]

-

CAS Number: While a specific CAS number for the racemate is not broadly indexed, the precursor ketone is registered under CAS No. 6635-68-3.[2]

The presence of a stereocenter at the C1 position means the molecule exists as a pair of enantiomers, (R)-1-Cyclopentylbutan-1-amine and (S)-1-Cyclopentylbutan-1-amine. The racemic mixture is typically the default unless a stereospecific synthesis is employed.

Physicochemical Properties

Experimental data for this compound is not extensively published. The following properties are based on computational predictions from authoritative databases and expert estimations derived from structurally analogous compounds, such as Octylamine (a C8 linear amine) and Cyclopentylamine.

| Property | Estimated Value / Predicted Data | Rationale / Comparative Data Source |

| Boiling Point | ~185-195 °C | Estimated to be slightly higher than Octylamine (179-180 °C) due to increased molecular weight and comparable van der Waals forces. |

| Density | ~0.83 - 0.86 g/cm³ | Estimated to be between that of Cyclopentylamine (~0.85 g/cm³) and other C9 amines. |

| pKa (conjugate acid) | ~10.6 - 10.8 | Aliphatic primary amines typically exhibit pKa values in this range. For example, the pKa of Octylamine's conjugate acid is ~10.65. |

| LogP (Octanol/Water) | 2.4 (Predicted) | The predicted value indicates significant lipophilicity, a key characteristic for membrane permeability.[1] |

| Appearance | Colorless to pale yellow liquid | Typical appearance for aliphatic amines. |

| Odor | Ammoniacal, fishy | Characteristic odor of primary amines. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected behavior based on the significant nonpolar hydrocarbon structure. |

Synthesis Protocol: Reductive Amination

The most efficient and industrially relevant synthesis of this compound is the reductive amination of its corresponding ketone, 1-Cyclopentylbutan-1-one. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.

Causality and Experimental Choices

-

Reaction Choice: Reductive amination is chosen for its high efficiency and atom economy in forming C-N bonds. It offers greater control and avoids the over-alkylation problems associated with direct alkylation of ammonia.[3]

-

Nitrogen Source: Anhydrous ammonia or a concentrated solution (e.g., 7N in Methanol) is used in excess to drive the equilibrium towards imine formation and to minimize the formation of secondary amine byproducts.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[4] This selectivity is crucial for a one-pot reaction. Catalytic hydrogenation (e.g., H₂ over a Nickel or Cobalt catalyst) is an alternative, scalable method.[5][6]

-

Solvent & pH: An alcoholic solvent like methanol is ideal as it readily dissolves the reactants and is compatible with the reducing agent. The reaction is typically run under slightly acidic conditions (pH 6-7) to catalyze imine formation without excessively hydrolyzing it or neutralizing the amine nucleophile.

Step-by-Step Laboratory Methodology

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-Cyclopentylbutan-1-one (14.0 g, 0.1 mol).

-

Solvent and Amine Source: Add 100 mL of anhydrous methanol, followed by the slow addition of a 7N solution of ammonia in methanol (50 mL, 0.35 mol, 3.5 eq).

-

pH Adjustment: Add a small amount of acetic acid to adjust the pH to approximately 6.5.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (7.5 g, 0.12 mol, 1.2 eq) in 30 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: NaBH₃CN is highly toxic.

-

Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching and Workup: Carefully add 50 mL of 2M NaOH solution to quench any remaining reducing agent and to neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR):

-

~2.5-2.8 ppm (m, 1H): The methine proton (-CH-) directly attached to the nitrogen atom and the cyclopentyl ring.

-

~1.2-1.8 ppm (m, 12H): A complex multiplet region containing the protons of the cyclopentyl ring and the two methylene groups (-CH₂-) of the butyl chain.

-

~1.1-1.4 ppm (br s, 2H): The two protons of the primary amine (-NH₂). This signal is broad and its chemical shift is dependent on solvent and concentration.

-

~0.9 ppm (t, 3H): The terminal methyl group (-CH₃) of the butyl chain, appearing as a triplet.

-

-

¹³C NMR (Carbon NMR):

-

~55-60 ppm: The C-N carbon (methine).

-

~40-45 ppm: The C-C carbon of the cyclopentyl ring attached to the butyl chain.

-

~20-35 ppm: Multiple signals corresponding to the remaining carbons of the cyclopentyl and butyl chains.

-

~14 ppm: The terminal methyl carbon.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 141.

-

Base Peak: Alpha-cleavage is the most likely primary fragmentation pathway. Loss of the propyl group (CH₂CH₂CH₃, 43 Da) would result in a prominent fragment ion at m/z = 98 . This is often the base peak for such structures.

-

Applications in Research and Drug Development

While this compound is primarily a building block, its structural motifs are highly relevant to drug discovery. The incorporation of a cyclopentyl group is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's properties.

The Role of the Cyclopentyl Moiety

The cyclopentyl group serves as a "lipophilic bioisostere" for groups like a tert-butyl or a phenyl ring. Its primary contributions include:

-

Modulating Lipophilicity: Lipophilicity, often measured as LogP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The non-polar, saturated cyclopentyl ring increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[7][]

-

Enhancing Metabolic Stability: Compared to linear alkyl chains, cycloalkane rings can be less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable group with a cyclopentyl ring can increase a drug's half-life.

-

Improving Potency and Selectivity: The rigid, three-dimensional structure of the cyclopentyl ring can orient substituents in a specific conformation, leading to a more favorable and entropically stable interaction with a biological target, such as an enzyme active site or a receptor binding pocket. This is a strategy used to enhance potency and reduce off-target effects.

These principles are analogous to the use of other cycloalkyl groups, like the cyclopropyl fragment, which is frequently used to address multiple roadblocks in drug discovery.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative hazard assessment must be based on structurally related chemicals like Cyclopentylamine and Octylamine .

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral: (Category 2 or 3 - Toxic/Fatal if swallowed)[10][11][12]

-

Acute Toxicity, Dermal: (Category 3 - Toxic in contact with skin)[12]

-

Skin Corrosion/Irritation: (Category 1B - Causes severe skin burns and eye damage)[10][11]

-

Acute Toxicity, Inhalation: (Category 3 or 4 - Toxic/Harmful if inhaled)[10][11][13]

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical splash goggles.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.[14]

-

Do not ingest or inhale.

-

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

References

- PubChem. 1-Cyclopentylbutan-1-one. National Center for Biotechnology Information. [Link]

- PubChem. 1-Cyclopentylbutan-1-ol. National Center for Biotechnology Information. [Link]

- PubChem. 1-cyclopentyl-N-ethylbutan-1-amine. National Center for Biotechnology Information. [Link]

- Chegg. Solved: Consider the reaction of 1‑cyclopentylbutan‑1‑one in.... Chegg, Inc. [Link]

- Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- ResearchGate. Lipophilicity in Drug discovery | Request PDF. ResearchGate. [Link]

- PubChem. (1S)-1-Cyclopentylbutan-1-amine. National Center for Biotechnology Information. [Link]

- Alluri, V. S. P. V. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [Link]

- Molecules. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. [Link]

- Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- Carl ROTH. Safety Data Sheet: Cyclopentane. Carl ROTH GmbH + Co. KG. [Link]

- PubChem. Cyclopentylamine. National Center for Biotechnology Information. [Link]

- Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

- Organic Letters. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. American Chemical Society. [Link]

- Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines. Serbian Chemical Society. [Link]

- Chemistry LibreTexts. 3.3.3: Synthesis of Amines. Chemistry LibreTexts. [Link]/03%3A_Module_3/3.03%3A_Amines/3.3.03%3A_Synthesis_of_Amines)

- Semantic Scholar. The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

- PubChem. 1-Cyclopentylbutan-2-ol. National Center for Biotechnology Information. [Link]

Sources

- 1. (1S)-1-Cyclopentylbutan-1-amine | C9H19N | CID 73554849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopentylbutan-1-one | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. carlroth.com [carlroth.com]

- 15. chemical.kao.com [chemical.kao.com]

The Emergent Therapeutic Potential of Novel Cyclopentylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Cyclopentylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The cyclopentylamine moiety, a five-membered carbocyclic ring bearing an amine group, has emerged as a "privileged scaffold" in modern drug discovery. Its inherent conformational flexibility, combined with the chemical versatility of the amino group, provides a unique three-dimensional diversity that allows for potent and selective interactions with a wide array of biological targets. This guide offers an in-depth exploration of the burgeoning field of novel cyclopentylamine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, multifaceted biological activities, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Cyclopentylamine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary mechanism by which cyclopentylamine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to trigger the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[3]

Furthermore, these derivatives can function as potent enzyme inhibitors, targeting key players in cell cycle regulation and DNA replication. Notably, some have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs) and Topoisomerases.[1][4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of many cancers. Cyclopentylamine derivatives can bind to the ATP-binding pocket of CDKs, preventing their kinase activity and leading to cell cycle arrest.[1][5] The cyclopentyl group often occupies a hydrophobic pocket, while the amine provides a key hydrogen bonding interaction.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription.[6] Certain cyclopentylamine-containing compounds can stabilize the topoisomerase-DNA cleavable complex, leading to the accumulation of DNA strand breaks and ultimately, cell death.[4][7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of novel cyclopentylamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | Caco-2 (Colon) | Varies | [1] |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | MDA-MB-231 (Breast) | Varies | [1] |

| 2-(Cyclopentylamino)thiazol-4(5H)-one | SK-MEL-30 (Melanoma) | Varies | [1] |

| Cyclopamine Conjugate | Lung Cancer Cell Line | Improved vs. Cyclopamine | [2] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Cyclopentylamine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of these compounds often involves the disruption of vital cellular functions in microorganisms.[9] While the exact mechanisms for all derivatives are still under investigation, some have been shown to inhibit key enzymes involved in bacterial DNA replication, transcription, translation, and cell wall synthesis.[9] For antifungal activity, disruption of the fungal cell membrane integrity is a key mechanism.[9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of cyclopentylamine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC80 (µg/mL) | Reference |

| Cyclopropane Amide | Staphylococcus aureus | Moderate Activity | |

| Cyclopropane Amide | Escherichia coli | Moderate Activity | |

| Cyclopropane Amide | Candida albicans | 16 | [8] |

Enzyme Inhibition: A Key to Therapeutic Intervention

Beyond their direct cytotoxic and antimicrobial effects, cyclopentylamine derivatives have been designed as potent and selective inhibitors of specific enzymes implicated in various diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic diseases. Several 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have demonstrated potent inhibitory activity against 11β-HSD1.[1] One derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, exhibited an IC50 of 0.07 µM and high selectivity over the 11β-HSD2 isoform.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a validated approach for the treatment of type 2 diabetes. Cyclopentylamine itself has been shown to inhibit DPP-IV, which may also contribute to its observed anti-inflammatory effects.[10]

Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. Certain cyclopentylamine derivatives can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB.[12] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of novel cyclopentylamine derivatives.

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[1]

This procedure outlines a general method for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Procedure A (for unbranched alkyl substituents at C-5):

-

To a solution of N-cyclopentylthiourea (1 equivalent) in chloroform, add the corresponding 2-bromo ester (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 14-21 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Evaporate the solvent under reduced pressure.

-

Crystallize the crude product from a suitable solvent (e.g., ethanol or diethyl ether).

-

Dissolve the resulting hydrobromide salt in water and neutralize with NaOH to a pH of 7-8.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallize the final product from diethyl ether.

In Vitro Cytotoxicity Assay (MTS Assay)[1]

This colorimetric assay measures cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cyclopentylamine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[13]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare serial dilutions of the cyclopentylamine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the reduction in viral plaques in the presence of an antiviral compound.

-

Grow a confluent monolayer of host cells in a multi-well plate.

-

Infect the cells with a known amount of virus in the presence of serial dilutions of the cyclopentylamine derivative.

-

After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 (50% effective concentration).

Conclusion and Future Directions

The cyclopentylamine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The insights provided in this guide, from synthetic methodologies to detailed mechanistic explorations and validated experimental protocols, are intended to empower researchers to advance the development of this important class of compounds. Future research should focus on expanding the chemical diversity of cyclopentylamine libraries, elucidating the structure-activity relationships for various biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of cyclopentylamine derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and metabolic disorders.

References

-

Kwiecień, H., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3535. [Link]

- Dr. Reddy's Laboratories Ltd. (2014). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. U.S.

-

Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

-

Krajczyk, A., et al. (2022). Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. Molecules, 27(19), 6285. [Link]

- Fischer, P. M. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1689-1711.

- Robinson, M. J., et al. (1993). Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives. Journal of Medicinal Chemistry, 36(19), 2845-2851.

- Li, Y., et al. (2022). Discovery of Cryptolepine and Its Derivatives as Novel Antiviral Agents. Journal of Agricultural and Food Chemistry, 70(24), 7296-7306.

- Tan, B., et al. (2022). Aryl cyclopentylamines in bioactive synthetic compounds and natural products. Chinese Chemical Letters, 33(1), 1-12.

- Sun, S. C. (2020). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. Signal Transduction and Targeted Therapy, 5(1), 1-13.

- Singh, P., & Kumar, R. (2022). Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. RSC Advances, 12(45), 29285-29300.

- Sestito, S. E., & Montanari, S. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(20), 15159.

- Zafar, H., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Cancers, 15(20), 4995.

- Wang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585.

- Antoline, J. F., et al. (2022). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.

- Hayden, M. S., & Ghosh, S. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(1), 223.

- Al-Ostath, A. H., et al. (2023).

- El-Gazzar, M. G., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-22.

- Pommier, Y. (2000). Mechanism of action of DNA topoisomerase inhibitors. Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1471(1), M1-M11.

- Yusoff, M. M., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Molecules, 29(3), 665.

- Vashist, N., et al. (2015). Development of QSAR for antimicrobial activity of substituted benzimidazoles. Drug research, 65(05), 225-230.

- Malumbres, M., & Barbacid, M. (2009). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Progress in cell cycle research, 5, 135-147.

- Reddy, M. V. R., et al. (2009). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Journal of medicinal chemistry, 52(10), 3269-3279.

- Kumar, S. S., et al. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 16(3), 1184-1188.

- Valgas, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 211, 106782.

- Naemat, N. H. (2010).

- Hande, K. R. (2014). Topoisomerase Inhibitors and Types of Them. International Journal of Advanced Biological and Biomedical Research, 2(8), 2429-2438.

- Wang, Z., et al. (2019). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of medicinal chemistry, 62(17), 8089-8102.

- Al-Adham, I. S. I., et al. (2024). Antiviral Library Screening Leads to Discovery of Novel and Potent Anticlostridial Compounds. bioRxiv.

- Liu, N., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585.

- Mitsui Toatsu Chemicals, Inc. (1986). Production method of cyclopentylamine.

- Sari, Y. A., et al. (2024). The QSAR study of pyridothienopyrimidine derivatives as antimicrobial activities against pseudomonas aeruginosa.

- Gáti, T., et al. (2017). Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. RSC advances, 7(54), 34163-34171.

- The PANORAMIC Trial Collaborative Group. (2022). Platform Adaptive trial of NOvel antiviRals for eArly treatMent of covid-19 In the Community Internal Reference Nu. medRxiv.

- Abdel-Ghani, T. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 665.

- Reddy, M. V. R., et al. (2009). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of medicinal chemistry, 52(10), 3269-3279.

- Denny, W. A. (2001). Topoisomerase Inhibitors. Encyclopedia of Cancer, 1853-1859.

- Patel, H., et al. (2022). QSAR STUDY OF INDOLYLPYRIMIDINES DERIVATIVES AS ANTIBACTERIAL ACTIVITY. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 10(6), a420-a425.

- Szliszka, E., & Czuba, Z. P. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 10925.

- de Almeida, A. C. S., et al. (2021). Antibacterial activity of synthetic 1, 3‐bis (aryloxy) propan‐2‐amines against Gram‐positive bacteria. Journal of Applied Microbiology, 131(4), 1673-1683.

- Shtil, A. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European journal of medicinal chemistry, 265, 116103.

- Pereira, J. F. B., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics, 12(7), 1146.

- Rowles, I., & Grogan, G. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

- Lee, S. Y., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & medicinal chemistry, 48, 116405.

- Al-Suwaidan, I. A., et al. (2016).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. panoramictrial.org [panoramictrial.org]

- 4. Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8- difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarb oxylic acid and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]

- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Cyclopentyl-butylamine

A Note to Our Scientific Audience:

Following a comprehensive review of the scientific literature, it has been determined that there is currently no available data detailing the mechanism of action, pharmacological targets, or specific biological activity of 1-Cyclopentyl-butylamine . This compound does not appear to be a well-characterized pharmacological agent, and as such, a detailed technical guide on its core mechanism of action cannot be constructed at this time.

In the interest of providing valuable and scientifically grounded information, this guide will instead focus on the closely related and well-documented compound, Cyclopentamine . It is crucial to note that while structurally similar, the pharmacological profile of Cyclopentamine should not be directly extrapolated to this compound without empirical validation. The subtle differences in their chemical structures, specifically the position of the methyl group and the length of the alkyl chain, could lead to significant variations in their pharmacokinetic and pharmacodynamic properties.

This guide on Cyclopentamine is intended to serve as a foundational resource for researchers interested in the broader class of cyclopentyl-alkylamines and to provide a framework for the potential investigation of novel derivatives like this compound.

Technical Guide: The Mechanism of Action of Cyclopentamine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Cyclopentamine, chemically known as N,α-dimethylcyclopentaneethanamine, is a sympathomimetic amine.[1] Historically, it was used as a vasoconstrictor in over-the-counter nasal decongestants.[1] Structurally, it is an alkylamine characterized by a cyclopentane ring and a 2-methylaminopropyl side chain. Its stimulant properties and mechanism of action are primarily attributed to its interaction with the monoaminergic systems in the central and peripheral nervous systems.

Core Mechanism of Action: A Catecholamine Releasing Agent

The primary mechanism of action of Cyclopentamine is the indirect stimulation of the adrenergic system. It functions as a releasing agent of the catecholamine neurotransmitters: norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced activation of their respective receptors.

The process of catecholamine release induced by Cyclopentamine is believed to involve the following key steps:

-

Uptake into the Presynaptic Neuron: Cyclopentamine, being structurally similar to endogenous monoamines, is a substrate for the norepinephrine transporter (NET), dopamine transporter (DAT), and likely the serotonin transporter (SERT), although with lower affinity. It is transported into the presynaptic nerve terminal.

-

Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, Cyclopentamine interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient necessary for vesicular sequestration of monoamines.

-

Reversal of Transporter Function: The increased cytosolic concentration of monoamines leads to the reversal of the plasma membrane transporters (NET and DAT). Instead of reuptake, these transporters begin to efflux norepinephrine and dopamine from the presynaptic neuron into the synapse.

This cascade of events results in a significant, non-vesicular release of catecholamines, leading to the sympathomimetic effects of the compound.

Pharmacological Effects

The release of catecholamines by Cyclopentamine mediates its physiological and psychological effects:

-

Vasoconstriction: The release of norepinephrine and epinephrine in the periphery leads to the activation of α-adrenergic receptors on vascular smooth muscle, causing vasoconstriction. This effect was the basis for its use as a nasal decongestant.[1]

-

Central Nervous System Stimulation: The release of dopamine and norepinephrine in the brain is responsible for its stimulant effects, which are similar to those of amphetamine and methamphetamine. These effects can include increased alertness, focus, and energy.

Experimental Protocols for Elucidating the Mechanism of Action

To characterize the mechanism of action of a compound like Cyclopentamine, a series of in vitro and in vivo assays are employed.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound to a panel of receptors and transporters.

-

Methodology:

-

Prepare cell membranes expressing the target receptor or transporter (e.g., NET, DAT, SERT, adrenergic receptors).

-

Incubate the membranes with a radiolabeled ligand specific for the target.

-

Add increasing concentrations of the test compound (Cyclopentamine).

-

Measure the displacement of the radioligand by the test compound.

-

Calculate the inhibition constant (Ki) to quantify the binding affinity.

-

4.1.2. Neurotransmitter Release Assays

-

Objective: To directly measure the ability of the compound to induce the release of neurotransmitters from neuronal cells or synaptosomes.

-

Methodology:

-

Prepare primary neuronal cultures or synaptosomes.

-

Pre-load the cells with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine).

-

Wash the cells to remove excess radiolabel.

-

Expose the cells to the test compound at various concentrations.

-

Measure the amount of radioactivity released into the supernatant.

-

Compare the release to that induced by a known releasing agent (e.g., amphetamine).

-

In Vivo Studies

4.2.1. Microdialysis

-

Objective: To measure the extracellular concentrations of neurotransmitters in the brain of a living animal following drug administration.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., striatum for dopamine, prefrontal cortex for norepinephrine).

-

Perfuse the probe with artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals.

-

Administer the test compound.

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cyclopentamine-Induced Norepinephrine Release

Caption: Cyclopentamine-induced norepinephrine release pathway.

Experimental Workflow for Characterizing a Novel Alkylamine

Caption: Workflow for characterizing a novel psychoactive alkylamine.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound, the following table presents hypothetical data for Cyclopentamine to illustrate how such data would be presented.

| Assay Type | Target | Metric | Value (nM) |

| Binding Affinity | Norepinephrine Transporter (NET) | Ki | 50 |

| Binding Affinity | Dopamine Transporter (DAT) | Ki | 150 |

| Binding Affinity | Serotonin Transporter (SERT) | Ki | >1000 |

| Functional Assay | Norepinephrine Release | EC50 | 100 |

| Functional Assay | Dopamine Release | EC50 | 300 |

Conclusion and Future Directions

Cyclopentamine serves as a classic example of a sympathomimetic amine that acts as a catecholamine releasing agent. Its well-characterized mechanism provides a valuable reference point for the study of other alkylamines. Future research on novel compounds such as this compound should follow a systematic approach, beginning with in vitro binding and functional assays to establish their primary pharmacological targets. Should these initial studies reveal significant activity, subsequent in vivo experiments would be warranted to elucidate their physiological and behavioral effects. The synthesis and evaluation of a series of cyclopentyl-alkylamines with varying alkyl chain lengths and substitution patterns could provide valuable structure-activity relationship (SAR) data, aiding in the design of novel therapeutic agents or research tools.

References

- Due to the lack of available scientific literature on this compound, no direct references can be provided for this specific compound. The following references pertain to the structurally related compound, Cyclopentamine, and general pharmacological principles.

-

PubChem. Cyclopentamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Cyclopentamine. [Link]

-

Chemeurope.com. Cyclopentamine. [Link]

Sources

potential therapeutic applications of 1-Cyclopentyl-butylamine

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Cyclopentyl-butylamine

Abstract

This technical guide provides a comprehensive analysis of the , a novel chemical entity with unexplored pharmacological potential. In the absence of direct clinical or preclinical data, this document leverages a structure-activity relationship (SAR) framework to postulate and explore promising avenues for research and development. By dissecting the molecule's core components—a primary amine, a butyl linker, and a cyclopentyl moiety—we extrapolate potential biological targets and therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded roadmap for the initial stages of investigation into this compound. We will delve into its physicochemical properties, potential neuromodulatory and anti-inflammatory applications, and outline a strategic, multi-tiered research and development plan, complete with proposed experimental protocols and in silico modeling.

Introduction: The Rationale for Investigating this compound

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The cyclopentane ring, a structural motif present in a multitude of natural products and approved pharmaceuticals, is recognized as a "privileged scaffold".[1] Its inclusion in drug candidates can enhance metabolic stability, improve brain permeability, and reduce off-target effects.[2] Similarly, the alkylamine functional group is a common feature in many centrally active drugs, often serving as a key pharmacophore for interaction with various receptors and transporters.[3][4]

This compound, by combining these two key structural features, presents an intriguing, yet un-investigated, profile. This guide will, therefore, construct a predictive analysis of its potential therapeutic value, drawing parallels with known pharmacologically active agents and proposing a logical, evidence-based pathway for its systematic evaluation.

Physicochemical and Structural Analysis

A foundational understanding of a molecule's physical and chemical properties is critical to predicting its biological behavior.

Structural Components and Their Significance

-

Primary Amine (–NH₂): This functional group is a hydrogen bond donor and acceptor, making it a key interaction point with biological targets.[5] As a primary amine, it is a substrate for enzymes like monoamine oxidases.[6] Its basicity allows for the formation of salts, which can improve solubility and handling.[4]

-

Butyl Linker (–(CH₂)₃–CH–): This flexible four-carbon chain contributes to the molecule's overall lipophilicity, influencing its ability to cross biological membranes, including the blood-brain barrier.

-

Cyclopentyl Group: This carbocyclic ring provides a defined three-dimensional structure and contributes significantly to the molecule's lipophilicity. The incorporation of such a ring can lead to favorable binding interactions in hydrophobic pockets of target proteins.[7]

Predicted Physicochemical Properties

While experimental data is not available, in silico prediction tools can provide valuable estimates of key drug-like properties.[8][9][10]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~141.26 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five: <500).[11] |

| logP (Lipophilicity) | 2.0 - 3.0 | Indicates good membrane permeability and potential for CNS penetration.[11][] |

| pKa (Basicity) | 9.5 - 10.5 | Suggests the molecule will be predominantly protonated at physiological pH, a key feature for many CNS-active drugs.[13] |

| Polar Surface Area | ~26 Ų | Low polar surface area is associated with good blood-brain barrier penetration. |

Note: These values are estimations and require experimental verification.

Postulated Therapeutic Targets and Applications

Based on its structural similarity to known pharmacophores, this compound is hypothesized to interact with several key biological targets, primarily within the central nervous system.

Neuromodulation: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase inhibitors (MAOIs) are a class of drugs used to treat depression and Parkinson's disease by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15]

-

Causality: The primary amine structure of this compound makes it a potential substrate and, possibly, an inhibitor of MAO enzymes. The cyclopentyl group could confer selectivity for either MAO-A or MAO-B.

-

Potential Therapeutic Application: Treatment of major depressive disorder, anxiety disorders, and as an adjunct therapy in Parkinson's disease.[16]

Neuroprotection and Cognition: Sigma (σ) Receptor Modulation

Sigma receptors (σ₁ and σ₂) are intracellular proteins implicated in a variety of cellular functions, and their ligands are being investigated for neurodegenerative diseases, psychiatric disorders, and cancer.[17][18]

-

Causality: Many high-affinity sigma receptor ligands are N-alkylamines.[19][20] The combination of the amine and the lipophilic cyclopentyl-butyl scaffold in this compound fits the general pharmacophore for sigma receptor binding.[21]

-

Potential Therapeutic Application: Neuroprotection in stroke and neurodegenerative diseases (e.g., Alzheimer's, Huntington's), treatment of neuropathic pain, and as an anxiolytic or antidepressant.

Regulation of Excitatory Neurotransmission: Excitatory Amino Acid Transporter (EAAT) Modulation

Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the CNS.[22] Dysfunction of EAATs is linked to excitotoxicity in conditions like epilepsy, amyotrophic lateral sclerosis (ALS), and stroke.[23]

-

Causality: While less common, some small molecule modulators of EAATs feature lipophilic moieties and amine groups that interact with allosteric sites on the transporter.[24] The structure of this compound could potentially allow it to fit into such a site, modulating glutamate uptake.

-

Potential Therapeutic Application: Neuroprotection by enhancing glutamate clearance in ischemic conditions or slowing disease progression in neurodegenerative disorders characterized by excitotoxicity.

A Proposed Research and Development Workflow

A systematic, phased approach is essential to validate these hypotheses and explore the therapeutic potential of this compound.

Caption: Proposed R&D workflow for this compound.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reductive amination of 1-cyclopentylbutan-1-one.[25]

-

Reaction Setup: In a round-bottom flask, dissolve 1-cyclopentylbutan-1-one (1.0 eq.) in methanol.

-

Imine Formation: Add ammonium acetate (10 eq.) and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol outlines a standard fluorometric assay to determine the inhibitory potential of this compound on MAO-A and MAO-B.

-

Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and a panel of concentrations of this compound.

-

Assay Procedure:

-

In a 96-well plate, add MAO-A or MAO-B enzyme to a reaction buffer.

-

Add varying concentrations of this compound (and a known inhibitor as a positive control).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate and HRP.

-

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

While this compound remains a molecule without a defined biological role, a thorough analysis of its structural components strongly suggests a high potential for therapeutic applications, particularly in the realm of neuromodulation. The confluence of a lipophilic cyclopentyl group and a primary amine pharmacophore points towards promising interactions with monoamine oxidases, sigma receptors, and potentially excitatory amino acid transporters.

The true value of this molecule will only be unlocked through rigorous experimental validation. The proposed research and development workflow provides a clear and logical path forward, beginning with fundamental synthesis and in silico screening, progressing through in vitro target validation, and culminating in preclinical evaluation. The insights presented in this guide are intended to catalyze this process, providing a solid, scientifically-reasoned foundation for the exploration of this compound as a potential next-generation therapeutic agent.

References

-

Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

-

PubMed. (2024, October 16). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

- Kazem, M., et al. (2016). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition, 44(10), 1543-1552.

-

PubMed Central. (n.d.). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. Retrieved from [Link]

-

PubMed Central. (n.d.). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. Retrieved from [Link]

- Elufioye, T. O., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Journal of Ethnopharmacology, 262, 113171.

-

Sciencemadness.org. (2020, September 23). Preparation of n-butylamine(consult). Retrieved from [Link]

-

ResearchGate. (2020, October 14). (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. Retrieved from [Link]

-

ResearchGate. (2025, October 18). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico predictions of biological activity spectra and induced toxicities. Retrieved from [Link]

-

PubMed. (1979). The primary aromatic amines: their biological properties and structure-activity relationships. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]